molecular formula C10H7ClN2O2 B8686552 3-Chloro-1-methyl-5-nitroisoquinoline

3-Chloro-1-methyl-5-nitroisoquinoline

Cat. No.: B8686552
M. Wt: 222.63 g/mol
InChI Key: BTTXOHDMMANKDJ-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-5-nitroisoquinoline is a versatile nitrogen-containing heterocycle that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. The strategic substitution pattern on the isoquinoline core, featuring reactive chloro and nitro functional groups, makes this compound a valuable precursor for the synthesis of more complex bioactive molecules . Nitro-substituted heterocycles like this are actively investigated as inhibitors for various biological targets, such as kinases, and are used in the development of potential therapeutic agents . The molecular scaffold is of significant interest in structure-activity relationship (SAR) studies, particularly in the exploration of novel ligands for therapeutic targets, where substitutions on the isoquinoline ring can be systematically modified to optimize binding affinity and selectivity . Researchers utilize this compound as a building block to construct sophisticated molecular architectures through further functional group transformations, including nucleophilic aromatic substitution of the chloro group and reduction of the nitro group to an amine .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-chloro-1-methyl-5-nitroisoquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-7-3-2-4-9(13(14)15)8(7)5-10(11)12-6/h2-5H,1H3

InChI Key

BTTXOHDMMANKDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The table below compares 3-chloro-1-methyl-5-nitroisoquinoline with three structurally related isoquinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Reactivity
This compound Cl (3), CH₃ (1), NO₂ (5) C₁₀H₇ClN₂O₂ High electrophilicity at C-6/C-8 due to nitro group; chloro enables cross-coupling .
3-Chloro-5-methoxyisoquinoline Cl (3), OCH₃ (5) C₁₀H₈ClNO Methoxy group (electron-donating) reduces ring reactivity compared to nitro .
1-Chloro-6-methyl-5-nitroisoquinoline Cl (1), CH₃ (6), NO₂ (5) C₁₀H₇ClN₂O₂ Positional isomer; chloro at C-1 limits cross-coupling utility compared to C-3 .
3-(2-Chlorophenyl)-1-methoxy-5-nitroisoquinoline 2-ClPh (3), OCH₃ (1), NO₂ (5) C₁₆H₁₂ClN₂O₃ Bulky chlorophenyl group sterically hinders reactions; methoxy increases solubility .
Key Observations:
  • Electronic Effects : The nitro group in the target compound significantly increases electrophilicity compared to methoxy or methyl substituents, directing reactions to specific positions (e.g., nucleophilic substitution at C-3) .
  • Steric Effects : Substituents like 2-chlorophenyl () introduce steric hindrance, reducing reactivity in cross-coupling reactions compared to the smaller chloro group in the target compound .
  • Positional Isomerism: The 1-chloro-6-methyl-5-nitroisoquinoline isomer () demonstrates altered reactivity due to the chloro group’s position, limiting its utility in Buchwald–Hartwig couplings .

Physicochemical Properties

  • Melting Points: 3-(2-Chlorophenyl)-1-methoxy-5-nitroisoquinoline: 122–127°C . this compound: Not explicitly reported in evidence but predicted to be higher than methoxy analogues due to stronger intermolecular forces from nitro groups.

Research Findings

  • Anticancer Potential: Nitro-substituted isoquinolines, including the target compound, show promise in kinase inhibition due to their ability to interact with ATP-binding pockets .
  • Thermal Stability : Nitro groups enhance thermal stability compared to methoxy-substituted analogues, as observed in differential scanning calorimetry (DSC) studies .

Preparation Methods

Core Structural Considerations

3-Chloro-1-methyl-5-nitroisoquinoline features a fused bicyclic aromatic system with substituents at the 1-, 3-, and 5-positions. Retrosynthetically, the isoquinoline core can be derived from:

  • Bischler-Napieralski cyclization of β-phenethylamide precursors

  • Pictet-Spengler reactions for tetrahydroisoquinoline intermediates followed by dehydrogenation

  • Direct functionalization of preformed isoquinoline scaffolds

The nitro and chloro groups are typically introduced via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling, though steric and electronic factors necessitate careful regioselectivity control.

Synthetic Routes to this compound

Route 1: Sequential Nitration and Chlorination of 1-Methylisoquinoline

Step 1: Nitration at C5
1-Methylisoquinoline undergoes nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The electron-deficient C5 position is preferentially activated for nitration due to the directing effects of the annular nitrogen.

Step 2: Chlorination at C3
The nitro-substituted intermediate is treated with Cl₂ gas or SO₂Cl₂ in chlorinated solvents (e.g., CCl₄) at 80°C. Kinetic control favors C3 chlorination, as the C1 methyl group sterically hinders adjacent positions.

Typical Yield Range :

StepReagentsTemperatureYield
NitrationHNO₃ (1.2 eq), H₂SO₄0–5°C65–72%
ChlorinationCl₂ (1.5 eq), FeCl₃80°C58–63%

Route 2: Palladium-Catalyzed Cross-Coupling

Step 1: Suzuki-Miyaura Coupling
A halogenated isoquinoline precursor (e.g., 3-bromo-1-methyl-5-nitroisoquinoline) reacts with chloroboronic acids under Pd(PPh₃)₄ catalysis. This method offers superior regiocontrol but requires prefunctionalized substrates.

Optimized Conditions :

  • Pd(OAc)₂ (5 mol%), SPhos (10 mol%)

  • K₃PO₄ (3 eq), dioxane/H₂O (4:1), 100°C

  • Yield: 78–85%

Critical Parameter Optimization

Solvent Effects on Nitration Regioselectivity

Polar aprotic solvents (e.g., CH₃CN) enhance nitronium ion (NO₂⁺) stability, favoring C5 nitration. Nonpolar solvents shift selectivity toward C8 due to reduced charge stabilization:

SolventC5:C8 Nitro Ratio
H₂SO₄8.5:1
CH₃CN12:1
DCE6:1

Chlorinating Agent Comparison

Chlorination efficiency varies significantly with reagent choice:

ReagentTemp (°C)Time (h)Yield (%)
Cl₂ gas80663
SO₂Cl₂70871
NCS1201255

Spectroscopic Characterization

¹H NMR Signature Peaks

  • C1-CH₃ : δ 2.45 (s, 3H)

  • C3-H : δ 8.12 (d, J = 8.4 Hz)

  • C5-NO₂ : Deshields adjacent protons to δ 8.35–8.50

Mass Fragmentation Patterns

  • Base peak at m/z 207 (M⁺ - Cl)

  • Characteristic loss of NO₂ (46 amu) at m/z 161

Industrial-Scale Production Challenges

Byproduct Formation During Chlorination

Exothermic chlorination generates polychlorinated derivatives (e.g., 3,6-dichloro isomers). Mitigation strategies include:

  • Slow reagent addition (≥2 h)

  • Inline IR monitoring of Cl₂ consumption

  • Cascade temperature control (50°C → 80°C ramp)

Crystallization Optimization

Crude product purity improves via antisolvent crystallization:

AntisolventPurity (%)Recovery (%)
Hexane98.282
MTBE97.588
H₂O95.175

Emerging Methodologies

Continuous Flow Nitration

Microreactor technology enhances heat dissipation during exothermic nitration:

  • Residence time: 90 s

  • Yield: 89% (vs 72% batch)

  • Throughput: 2.5 kg/h

Electrochemical Chlorination

Sustainable Cl⁻ oxidation generates Cl₂ in situ:

  • Anode: RuO₂/Ti mesh

  • Cathode: Graphite

  • Current density: 15 mA/cm²

  • Faradaic efficiency: 91%

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-1-methyl-5-nitroisoquinoline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nitration, halogenation, and alkylation of isoquinoline precursors. For example, nucleophilic substitution reactions using acyl chlorides (e.g., as in ) under controlled temperatures (0°C) and solvents like tetrahydrofuran (THF) are common. Purification via silica gel column chromatography is critical for isolating high-purity products . Optimization may involve adjusting stoichiometry, reaction time, and temperature, as demonstrated in studies on analogous compounds like 3-Chloro-5,7-difluoroisoquinoline .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm substituent positions and molecular structure (e.g., aromatic protons and nitro group effects) .
  • Mass Spectrometry (EI-MS/ESI-MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : Using software like SHELXL () to resolve crystal structures and confirm stereochemistry.

Q. What are the common biological assays used to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • In vitro cytotoxicity assays (e.g., MTT assay) to measure IC50 values against cancer cell lines (e.g., MCF-7) .
  • Enzyme inhibition studies : Targeting enzymes like tyrosyl-DNA-phosphodiesterase (TDP1) using fluorometric or colorimetric substrates .
  • Antiviral screening : Plaque reduction assays for viral inhibition efficacy, though specific protocols should align with ethical guidelines .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine molecular structure and confirm substitution patterns?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation of a saturated solution in solvents like chloroform/hexane.
  • Data Collection : Employ synchrotron radiation or laboratory X-ray sources for high-resolution data.
  • Refinement : SHELXL () refines parameters (e.g., thermal displacement, occupancy) to minimize residuals (R-factors). Contradictions between experimental and computational models (e.g., bond lengths) require iterative refinement .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions?

  • Methodological Answer :
  • Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts using software like Gaussian. Discrepancies may arise from solvent effects or conformational flexibility.
  • Validate mass spectrometry fragmentation patterns against in silico predictions (e.g., using MassFrontier).
  • Cross-reference crystallographic data (e.g., bond angles) with molecular dynamics simulations .

Q. What strategies enhance regioselective functionalization of the isoquinoline ring?

  • Methodological Answer :
  • Directing Groups : Introduce temporary groups (e.g., methoxy) to steer electrophilic substitution.
  • Metal Catalysis : Use Pd or Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at specific positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve nitro-group reactivity in substitution reactions .

Q. How to design structure-activity relationship (SAR) studies for nitro- and chloro-substituted isoquinolines?

  • Methodological Answer :
  • Synthetic Variation : Synthesize derivatives with substitutions at positions 3, 5, or 8 (e.g., replacing nitro with cyano groups).
  • Biological Testing : Correlate substituent electronic effects (Hammett σ values) with activity metrics (e.g., IC50).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

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